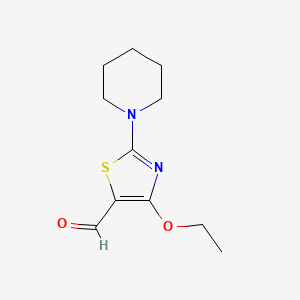

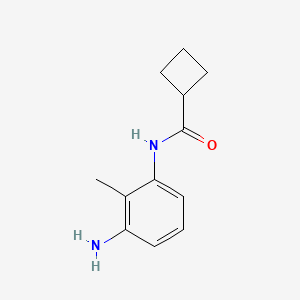

4-乙氧基-2-哌啶-1-基-噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazole derivatives can be achieved through various methods. For instance, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves methylation of 1,4-dihydropyridine-2-thiolates and one-pot multicomponent synthesis, which is efficient and considered "green" due to the lack of need for lachrymators like 3-aryl-2-cyanothioacrylamides . Additionally, the synthesis of piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate is achieved through the reaction of o-iodobenzaldehyde, cyanothioacetamide, and N-acetoacetyl-o-toluidine in the presence of piperidine . These methods could potentially be adapted for the synthesis of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde."

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction structural analysis. For example, the structure of 3-(2-iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile was elucidated using this method . Such analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including thiazole derivatives.

Chemical Reactions Analysis

The papers describe various chemical reactions that are relevant to the synthesis of thiazole derivatives. Dehydrogenation of oxazolidines and thiazolidines with N-bromosuccinimide leads to the formation of oxazoles and thiazoles . Additionally, the Mannich reaction is used to produce Mannich bases from oxazolidines and thiazolidines . These reactions highlight the chemical versatility of thiazole derivatives and their potential transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde" are not detailed in the provided papers, the studies do mention the investigation of cardiovascular activity and electrochemical oxidation of synthesized 2-methylthio-1,4-dihydropyridines . Such analyses are important for understanding the reactivity and potential applications of thiazole derivatives in medicinal chemistry.

科学研究应用

抗真菌和抗肿瘤活性

4-乙氧基-2-哌啶-1-基-噻唑-5-甲醛衍生物已显示出显着的抗真菌和抗肿瘤活性。一项研究发现,某些衍生物对 HOP-92(非小细胞肺癌)表现出高活性,并对包括酿酒酵母在内的各种真菌菌株表现出活性 (Insuasty 等人,2013 年)。

抗菌性能

已合成多种 4-乙氧基-2-哌啶-1-基-噻唑-5-甲醛衍生物并评估了它们的抗菌性能。一项研究合成了含有吡唑基部分的新型噻唑并[3,2]吡啶,发现它们具有抗菌活性 (El-Emary 等人,2005 年)。

抗癌药物的合成

该化合物已被用作小分子抗癌药物合成中的重要中间体。已经建立了一种快速合成这些化合物的方法,突出了它们在药物研究中的重要性 (Wang 等人,2017 年)。

结核分枝杆菌抑制

噻唑-氨基哌啶杂合类似物(包括 4-乙氧基-2-哌啶-1-基-噻唑-5-甲醛的衍生物)已合成并发现对结核分枝杆菌有效,显示出作为新治疗剂的潜力 (Jeankumar 等人,2013 年)。

抗疟疾、抗菌和抗真菌活性

已合成了一些衍生物并筛选了其潜在的抗疟疾、抗菌和抗真菌活性,在这些领域显示出有希望的结果 (Shah 等人,2016 年)。

稠环衍生物的合成

有研究重点关注噻唑的稠环衍生物的合成,利用 4-乙氧基-2-哌啶-1-基-噻唑-5-甲醛,重点关注抗菌活性 (Wardkhan 等人,2008 年)。

属性

IUPAC Name |

4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGYUBJDIXJKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(SC(=N1)N2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)